molecular formula C6H9N3O2S B11776135 2-Hydrazinylethylthiazole-4-carboxylate

2-Hydrazinylethylthiazole-4-carboxylate

Cat. No.: B11776135
M. Wt: 187.22 g/mol
InChI Key: YLGFAEUTXDQOAC-UHFFFAOYSA-N
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Description

2-Hydrazinylethylthiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylethylthiazole-4-carboxylate typically involves the reaction of thiosemicarbazide with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylethylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .

Scientific Research Applications

2-Hydrazinylethylthiazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinylethylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-hydrazinylethyl 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H9N3O2S/c7-9-1-2-11-6(10)5-3-12-4-8-5/h3-4,9H,1-2,7H2

InChI Key

YLGFAEUTXDQOAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)OCCNN

Origin of Product

United States

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